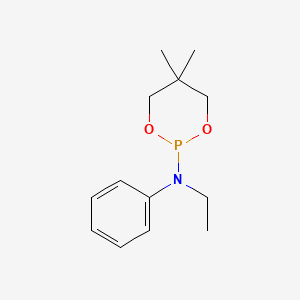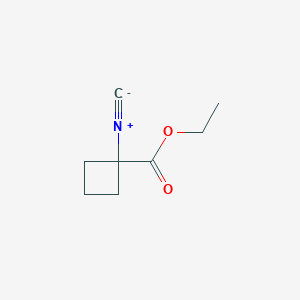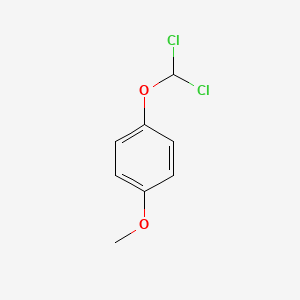silane CAS No. 108643-82-9](/img/structure/B14326938.png)
[(3-Butylcyclopent-1-en-1-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Butylcyclopent-1-en-1-yl)oxysilane is an organosilicon compound characterized by a cyclopentene ring substituted with a butyl group and an oxy(trimethyl)silane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butylcyclopent-1-en-1-yl)oxysilane typically involves the reaction of 3-butylcyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then isolated and purified.
Reaction Scheme:
3-Butylcyclopent-1-en-1-ol+Trimethylsilyl chloride→(3-Butylcyclopent-1-en-1-yl)oxysilane
Reaction Conditions:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of (3-Butylcyclopent-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3-Butylcyclopent-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes
Reduction: Various silanes
Substitution: Functionalized silanes with different substituents
科学的研究の応用
Chemistry
In organic synthesis, (3-Butylcyclopent-1-en-1-yl)oxysilane is used as a protecting group for alcohols. Its stability under various reaction conditions makes it a valuable intermediate in multi-step synthesis.
Biology
The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties. Research in this area is ongoing to identify specific applications.
Medicine
Industry
In the materials science field, (3-Butylcyclopent-1-en-1-yl)oxysilane is used in the production of silicone-based materials, coatings, and adhesives. Its ability to form stable bonds with various substrates makes it useful in industrial applications.
作用機序
The mechanism by which (3-Butylcyclopent-1-en-1-yl)oxysilane exerts its effects depends on its application. In organic synthesis, it acts as a protecting group by forming stable silyl ethers that can be selectively removed under specific conditions. In biological systems, its derivatives may interact with cellular targets, influencing pathways related to cell growth and proliferation.
類似化合物との比較
Similar Compounds
- (3-Buten-1-yl)oxysilane
- (1,1-Dimethyl-2-propynyl)oxysilane)
Comparison
(3-Butylcyclopent-1-en-1-yl)oxysilane is unique due to its cyclopentene ring and butyl substitution, which confer distinct chemical properties compared to other silyl ethers. For example, (3-Buten-1-yl)oxysilane lacks the cyclopentene ring, resulting in different reactivity and applications. Similarly, (1,1-Dimethyl-2-propynyl)oxysilane has a different alkyl group, affecting its stability and use in synthesis.
Conclusion
(3-Butylcyclopent-1-en-1-yl)oxysilane is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, materials science, and potentially in biological and medical research. Further studies are needed to fully explore its applications and mechanisms of action.
特性
CAS番号 |
108643-82-9 |
|---|---|
分子式 |
C12H24OSi |
分子量 |
212.40 g/mol |
IUPAC名 |
(3-butylcyclopenten-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-5-6-7-11-8-9-12(10-11)13-14(2,3)4/h10-11H,5-9H2,1-4H3 |
InChIキー |
GILODDDHKXOHOC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(=C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
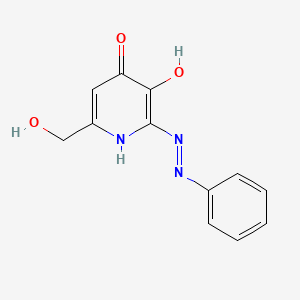
![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)

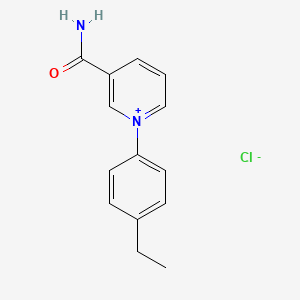
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

